1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that incorporates multiple functional groups, including furan, hydroxy, phenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe final step often involves the coupling of the methoxybenzoyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with similar structural features.
Furan-3-methanol: A furan derivative with a hydroxymethyl group.
Uniqueness
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C30H25NO6 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25NO6/c1-19-5-2-6-20(15-19)18-37-24-12-10-21(11-13-24)28(33)26-27(22-7-3-8-23(32)16-22)31(30(35)29(26)34)17-25-9-4-14-36-25/h2-16,27,32-33H,17-18H2,1H3/b28-26- |
InChI Key |
IZGDIWXIHSGSTG-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
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